molecular formula C9H17NS B1295961 8-Methyl-1-thia-4-azaspiro[4.5]decane CAS No. 31404-03-2

8-Methyl-1-thia-4-azaspiro[4.5]decane

Cat. No.: B1295961
CAS No.: 31404-03-2
M. Wt: 171.31 g/mol
InChI Key: OWSMXZFIYFMBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-1-thia-4-azaspiro[4.5]decane is a heterocyclic compound with the molecular formula C9H17NS. It features a spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system.

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-1-thia-4-azaspiro[4It has been associated with anticancer activity , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

The exact mode of action of 8-Methyl-1-thia-4-azaspiro[4It is known to be involved in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds . These compounds have been associated with various biological activities, including anticancer effects .

Biochemical Pathways

The biochemical pathways affected by 8-Methyl-1-thia-4-azaspiro[4Its role in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds suggests that it may influence pathways related to these structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-1-thia-4-azaspiro[4It is known to be a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 8-Methyl-1-thia-4-azaspiro[4It has been associated with anticancer activity , suggesting that it may induce cell death or inhibit cell proliferation in certain cancer types.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-1-thia-4-azaspiro[4It is recommended to be stored under inert gas , indicating that exposure to oxygen or other reactive gases may affect its stability.

Biochemical Analysis

Biochemical Properties

8-Methyl-1-thia-4-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby highlighting its potential as an anticancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further emphasizing its impact on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition results in altered gene expression and subsequent changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that while the compound remains stable under certain conditions, it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has also been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation . These interactions underscore the compound’s potential as a modulator of metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of 4-methylcyclohexanone with an amine and a thiol. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-1-thia-4-azaspiro[4.5]decane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Thia-4-azaspiro[4.5]decane: Lacks the methyl group at the 8-position.

    8-Methyl-1-oxa-4-azaspiro[4.5]decane: Contains an oxygen atom instead of sulfur.

    8-Methyl-1-thia-4-azaspiro[4.5]undecane: Has an extended carbon chain.

Uniqueness

8-Methyl-1-thia-4-azaspiro[4.5]decane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The methyl group at the 8-position also influences its steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-methyl-1-thia-4-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSMXZFIYFMBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.